molecular formula C11H8N4O B114677 1-(2-Pyrrolecarbonyl)benzotriazole CAS No. 144223-32-5

1-(2-Pyrrolecarbonyl)benzotriazole

Cat. No.: B114677
CAS No.: 144223-32-5
M. Wt: 212.21 g/mol
InChI Key: JDNIHKCPHBBAHS-UHFFFAOYSA-N
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Description

1-(2-Pyrrolecarbonyl)benzotriazole, also known as 1-(1H-Pyrrol-2-ylcarbonyl)-1H-benzotriazole, is a compound with the molecular formula C11H8N4O and a molecular weight of 212.21 g/mol . This compound is characterized by the presence of a benzotriazole ring attached to a pyrrolecarbonyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyrrolecarbonyl)benzotriazole can be synthesized through the reaction of benzotriazole with 2-pyrrolecarboxylic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrrolecarbonyl)benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolecarbonyl)benzotriazole involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-(2-Pyrrolecarbonyl)benzotriazole is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Compared to its analogs, it exhibits higher binding affinity to metal surfaces, making it a more effective corrosion inhibitor . Additionally, its pyrrole moiety enhances its biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzotriazol-1-yl(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11(9-5-3-7-12-9)15-10-6-2-1-4-8(10)13-14-15/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNIHKCPHBBAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397302
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144223-32-5
Record name 1H-Benzotriazol-1-yl-1H-pyrrol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144223-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyrrolecarbonyl)benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) interact with mild steel to inhibit corrosion?

A1: PBTA functions as a corrosion inhibitor by adsorbing onto the surface of mild steel. [, ] This adsorption forms a protective layer that hinders the interaction between the metal surface and corrosive agents present in the surrounding environment. [, ] The effectiveness of this adsorption is influenced by the molecular structure of PBTA, which contains both benzotriazole and pyrrole rings, providing multiple sites for interaction with the metal surface. []

Q2: What is the role of computational chemistry in understanding the corrosion inhibition mechanism of PBTA?

A2: Computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, provide valuable insights into the interaction of PBTA with metal surfaces. [] DFT calculations can predict the electronic properties of PBTA, such as its HOMO and LUMO energies, which are crucial for understanding its adsorption behavior. [] MD simulations can model the dynamic interaction between PBTA molecules and the metal surface, providing information about binding energies and the stability of the adsorbed layer. [] These computational approaches complement experimental findings and aid in the design of more effective corrosion inhibitors.

Q3: Has the combination of PBTA with other compounds shown improved corrosion inhibition compared to PBTA alone?

A3: Yes, research indicates that combining PBTA with other compounds, such as 1-(2-thienylcarbonyl)benzotriazole (TBTA), Zn2+, and phosphonic acid derivatives like 4-phosphonobutyric acid (PBA), leads to enhanced corrosion inhibition efficiency compared to using PBTA alone. [, ] These synergistic effects are attributed to the formation of more stable and compact protective layers on the metal surface due to the combined action of the different inhibitor molecules. [, ]

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